molecular formula C6H6FNO B14838091 6-Fluoro-3-methylpyridin-2-OL

6-Fluoro-3-methylpyridin-2-OL

Cat. No.: B14838091
M. Wt: 127.12 g/mol
InChI Key: VFKSGPHNJLFJPC-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylpyridin-2-OL is a fluorinated pyridine derivative. The presence of a fluorine atom in the aromatic ring significantly alters its chemical and physical properties, making it an interesting compound for various applications in chemistry, biology, and industry. The compound is known for its unique reactivity due to the electron-withdrawing nature of the fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methylpyridin-2-OL typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group in the pyridine ring is replaced by a fluorine atom. For example, starting from 2,3,6-trifluoropyridine, the compound can be synthesized by reacting with methanol in the presence of sodium methoxide .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of efficient fluorinating agents and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of palladium-catalyzed cross-coupling reactions to introduce the fluorine atom into the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylpyridin-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

6-Fluoro-3-methylpyridin-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their unique pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylpyridin-2-OL involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and binding affinity to various biological targets. This can influence enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methylpyridin-3-ol
  • 3,6-Difluoro-2-methoxypyridine
  • 2,3,6-Trifluoropyridine

Uniqueness

6-Fluoro-3-methylpyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a hydroxyl group in the pyridine ring makes it particularly interesting for various applications, distinguishing it from other fluorinated pyridines .

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

6-fluoro-3-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6FNO/c1-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9)

InChI Key

VFKSGPHNJLFJPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(NC1=O)F

Origin of Product

United States

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